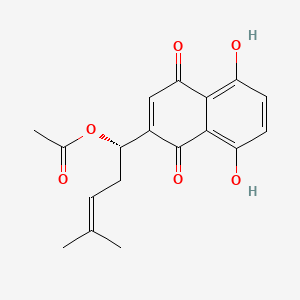
Acetylalkannin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Acetylalkannin is synthesized through the acylation of alkannin, a process catalyzed by specific BAHD acyltransferases . The enzymes alkannin O-acyltransferase (LeAAT1) and shikonin O-acyltransferase (LeSAT1) are responsible for this reaction, utilizing acetyl-CoA as the acyl donor . The reaction conditions typically involve the use of Escherichia coli as a host for enzyme expression, with the highest activity observed for acetyl-CoA .
Industrial Production Methods
Industrial production of this compound involves the extraction of alkannin from plant roots, followed by enzymatic acylation. The roots of plants like Lithospermum erythrorhizon are cultivated under specific conditions to maximize the yield of alkannin, which is then converted to this compound using the aforementioned acyltransferases .
化学反应分析
Types of Reactions
Acetylalkannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound back to its hydroquinone form.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
科学研究应用
Acetylalkannin has numerous applications in scientific research:
Chemistry: Used as a natural dye and in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with other plant metabolites.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the production of natural colorants for cosmetics and textiles.
作用机制
Acetylalkannin exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of topoisomerase I.
相似化合物的比较
Acetylalkannin is similar to other naphthoquinone derivatives such as:
Shikonin: Another enantiomer of alkannin, known for its similar bioactive properties.
Deoxyalkannin: Lacks the acetyl group, resulting in different biological activities.
β,β-Dimethylacrylalkannin: Contains a dimethylacryl group instead of an acetyl group, leading to variations in its bioactivity
This compound is unique due to its specific acylation pattern, which imparts distinct biological activities and makes it a valuable compound for various applications .
属性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |
InChI 键 |
WNFXUXZJJKTDOZ-HNNXBMFYSA-N |
手性 SMILES |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
规范 SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















